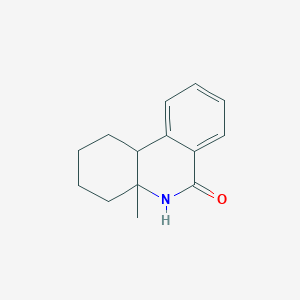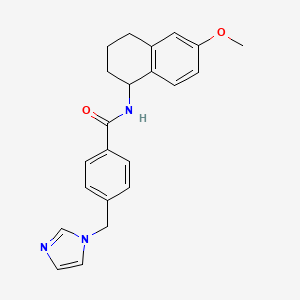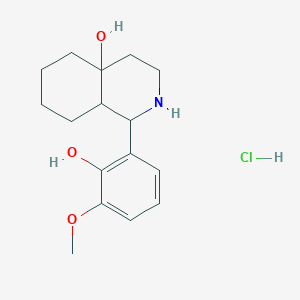
4a-methyl-1,3,4,4a,5,10b-hexahydrophenanthridin-6(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4a-methyl-1,3,4,4a,5,10b-hexahydrophenanthridin-6(2H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the class of phenanthridines, which are known for their various biological activities, including anticancer, antimicrobial, and antiviral properties.
Mécanisme D'action
The mechanism of action of 4a-methyl-1,3,4,4a,5,10b-hexahydrophenanthridin-6(2H)-one is not fully understood. However, several studies have suggested that it exerts its biological activities through various mechanisms, including inhibition of cell proliferation, induction of apoptosis, and inhibition of bacterial and viral replication. It has also been shown to modulate various signaling pathways, including the PI3K/Akt and MAPK pathways, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
4a-methyl-1,3,4,4a,5,10b-hexahydrophenanthridin-6(2H)-one has been shown to have various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to inhibit bacterial and viral replication by interfering with their DNA and RNA synthesis. Furthermore, 4a-methyl-1,3,4,4a,5,10b-hexahydrophenanthridin-6(2H)-one has been shown to protect neuronal cells against oxidative stress and inflammation, which are implicated in various neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 4a-methyl-1,3,4,4a,5,10b-hexahydrophenanthridin-6(2H)-one in lab experiments is its broad spectrum of biological activities, which makes it a promising candidate for drug discovery and development. Additionally, it is relatively easy to synthesize and purify, which makes it readily available for research purposes. However, one of the limitations of using 4a-methyl-1,3,4,4a,5,10b-hexahydrophenanthridin-6(2H)-one in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for research on 4a-methyl-1,3,4,4a,5,10b-hexahydrophenanthridin-6(2H)-one. One direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, bacterial and viral infections, and neurodegenerative diseases. Another direction is to explore its mechanism of action in more detail, which may provide insights into its biological activities and potential targets for drug development. Additionally, future research could focus on optimizing the synthesis method of 4a-methyl-1,3,4,4a,5,10b-hexahydrophenanthridin-6(2H)-one to improve its yield, purity, and solubility in aqueous solutions.
Méthodes De Synthèse
The synthesis of 4a-methyl-1,3,4,4a,5,10b-hexahydrophenanthridin-6(2H)-one can be achieved through various methods, including the Pictet-Spengler reaction and the Mannich reaction. The Pictet-Spengler reaction involves the condensation of an amino acid with an aldehyde or ketone in the presence of an acid catalyst, while the Mannich reaction involves the condensation of an amine, an aldehyde, and a ketone in the presence of an acid catalyst. Both methods require careful optimization of reaction conditions to achieve high yields and purity of the final product.
Applications De Recherche Scientifique
4a-methyl-1,3,4,4a,5,10b-hexahydrophenanthridin-6(2H)-one has been extensively studied for its potential applications in drug discovery and development. Several studies have reported its anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to possess antimicrobial activity against gram-positive and gram-negative bacteria, as well as antiviral activity against herpes simplex virus type 1 and 2. Furthermore, 4a-methyl-1,3,4,4a,5,10b-hexahydrophenanthridin-6(2H)-one has been investigated for its potential as a neuroprotective agent, as it has been shown to protect against oxidative stress and inflammation in neuronal cells.
Propriétés
IUPAC Name |
4a-methyl-1,2,3,4,5,10b-hexahydrophenanthridin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO/c1-14-9-5-4-8-12(14)10-6-2-3-7-11(10)13(16)15-14/h2-3,6-7,12H,4-5,8-9H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OILHGVNUGYSDRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCCC1C3=CC=CC=C3C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2-chlorobenzyl)-N-methyl-N-[(5-phenyl-1H-pyrazol-3-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6044757.png)

![ethyl (1-{[(1-isobutyl-3-oxo-2-piperazinyl)acetyl]amino}cyclohexyl)acetate](/img/structure/B6044766.png)
![methyl 4-[4-({2-[2-(4-hydroxyphenyl)ethyl]-1-piperidinyl}methyl)-5-methyl-1,3-oxazol-2-yl]benzoate](/img/structure/B6044777.png)
![3-[8,9-dimethyl-7-(4-pyridinylmethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]-2-naphthol](/img/structure/B6044789.png)

![N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B6044798.png)
![7-(2-fluoro-5-methoxybenzyl)-2-(methoxyacetyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6044830.png)

![N-{[2-[(cyclopropylmethyl)sulfonyl]-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}-N,3-dimethyl-1-butanamine](/img/structure/B6044840.png)


![3,6-diamino-2-(4-bromobenzoyl)-4-ethylthieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B6044854.png)